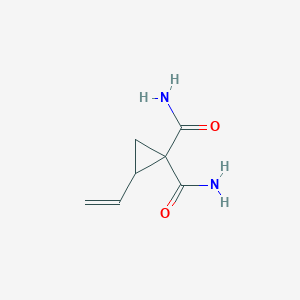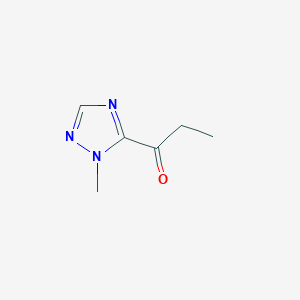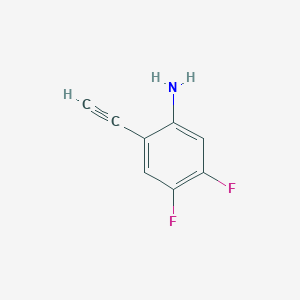
2-chloro-1-(thiolan-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(thiolan-2-yl)ethan-1-one is a chiral compound with significant interest in various fields of chemistry and industry. It is characterized by the presence of a chlorine atom attached to the acetyltetrahydrothiophene ring, which imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(thiolan-2-yl)ethan-1-one typically involves the chlorination of acetyltetrahydrothiophene. One common method includes the reaction of acetyltetrahydrothiophene with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 2-chloro-1-(thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be employed to modify the acetyltetrahydrothiophene ring, potentially leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amide derivatives, while oxidation can produce ketones or carboxylic acids.
科学研究应用
2-chloro-1-(thiolan-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2-chloro-1-(thiolan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the acetyltetrahydrothiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
2-Chloroacetylthiophene: Lacks the tetrahydro ring, resulting in different reactivity and applications.
2-Bromoacetyltetrahydrothiophene: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
2-Chloroacetylpyrrole: Contains a pyrrole ring instead of tetrahydrothiophene, affecting its chemical properties.
属性
CAS 编号 |
150398-72-4 |
|---|---|
分子式 |
C6H9ClOS |
分子量 |
164.65 g/mol |
IUPAC 名称 |
2-chloro-1-(thiolan-2-yl)ethanone |
InChI |
InChI=1S/C6H9ClOS/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 |
InChI 键 |
PKYVQGQRUGBWSU-UHFFFAOYSA-N |
SMILES |
C1CC(SC1)C(=O)CCl |
规范 SMILES |
C1CC(SC1)C(=O)CCl |
同义词 |
Ethanone, 2-chloro-1-(tetrahydro-2-thienyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

